6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one

Topoisomerase I inhibition Anticancer cytotoxicity Structure–activity relationship

6-Amino-3-(2-methoxyethyl)quinazolin-4(3H)-one (CAS 1157072-57-5) is a 3,6-disubstituted quinazolin-4(3H)-one derivative bearing a hydrogen-bond-donating 6-amino group and a flexible N3-(2‑methoxyethyl) side chain that introduces ether oxygen hydrogen-bond acceptor capability. This compound belongs to the privileged quinazolinone class, a scaffold associated with kinase inhibition, topoisomerase poisoning, and antimicrobial activity.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS No. 1157072-57-5
Cat. No. B1438744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one
CAS1157072-57-5
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCOCCN1C=NC2=C(C1=O)C=C(C=C2)N
InChIInChI=1S/C11H13N3O2/c1-16-5-4-14-7-13-10-3-2-8(12)6-9(10)11(14)15/h2-3,6-7H,4-5,12H2,1H3
InChIKeyORJBQAGRMLHCCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-3-(2-methoxyethyl)quinazolin-4(3H)-one (CAS 1157072-57-5): A Dual-Functionalized Quinazolinone Scaffold for Medicinal Chemistry and Chemical Biology Procurement


6-Amino-3-(2-methoxyethyl)quinazolin-4(3H)-one (CAS 1157072-57-5) is a 3,6-disubstituted quinazolin-4(3H)-one derivative bearing a hydrogen-bond-donating 6-amino group and a flexible N3-(2‑methoxyethyl) side chain that introduces ether oxygen hydrogen-bond acceptor capability . This compound belongs to the privileged quinazolinone class, a scaffold associated with kinase inhibition, topoisomerase poisoning, and antimicrobial activity [1]. It is commercially available as a research chemical with specified purity (typically ≥95%) and batch-specific analytical characterization including NMR, HPLC, and GC .

Why 6-Amino-3-(2-methoxyethyl)quinazolin-4(3H)-one Cannot Be Replaced by Generic Quinazolinone Analogs in Structure–Activity-Dependent Research Programs


Substitution at the quinazolinone 6-position is a critical determinant of biological potency and target engagement: 6-amino-substituted quinazolinones display topoisomerase I inhibitory activity and cytotoxicity at submicromolar to nanomolar concentrations, whereas 6-methyl and 7-methyl analogs are significantly less active, and 6-nitro substitution yields distinct hydrogen-bonded dimeric crystal packing that alters solubility and solid-state properties [1][2]. The N3 substituent independently modulates pharmacokinetic behaviour; the 2‑methoxyethyl chain introduces an ether oxygen that participates in hydrogen bonding and influences logP differently from N3‑aryl or N3‑benzyl groups, meaning that interchanging either the 6‑amino group or the N3‑(2‑methoxyethyl) group with even closely related analogs risks loss of the specific hydrogen-bond donor/acceptor topology and the attendant target-binding or solubility profile [3][4].

Quantitative Differentiation Evidence for 6-Amino-3-(2-methoxyethyl)quinazolin-4(3H)-one Versus Closest Structural Analogs


6-Amino vs. 6-Methyl Substitution: Topoisomerase I-Dependent Cytotoxicity Gain in the Quinazolinone Series

In a head-to-head comparison of 6-amino, 6-methyl, and 7-methyl 2-arylquinazolinones, the 6‑amino‑substituted derivatives exhibited superior topoisomerase I inhibition and correspondingly higher cytotoxicity. Whereas the 6‑amino analogs achieved IC₅₀ values in the submicromolar to nanomolar range against HCT‑15, T47D, and HeLa cells, the 6‑methyl counterparts were markedly less potent, establishing the 6‑amino group as a key pharmacophoric element [1].

Topoisomerase I inhibition Anticancer cytotoxicity Structure–activity relationship

6-Amino vs. 6-Nitro: Divergent Solid-State Hydrogen-Bond Networks and Crystal Packing

Single-crystal X‑ray analysis of 6‑aminoquinazolin‑4(3H)‑one and 6‑nitroquinazolin‑4(3H)‑one reveals fundamentally different hydrogen-bond architectures. The 6‑amino compound forms N—H⋯N and C—H⋯O interactions that generate a three‑dimensional network, whereas the 6‑nitro analog forms only layered dimers via N—H⋯O interactions and weak C—H⋯N/C—H⋯O contacts [1]. The N3‑(2‑methoxyethyl) group in the target compound adds an ether oxygen that is absent in the unsubstituted (N3‑H) crystal forms, which is expected to further differentiate solubility and dissolution rate .

Crystallography Solid-state properties Hydrogen bonding

N3‑(2‑Methoxyethyl) vs. N3‑Aryl Substitution: BLM Helicase Inhibitory Activity and Colorectal Cancer Cell Selectivity

In a systematic SAR study of N3‑substituted quinazolinone derivatives as Bloom's syndrome protein (BLM) helicase inhibitors, N3‑alkyl and N3‑substituted‑alkyl chains were critical for achieving BLM‑dependent cytotoxicity in HCT116 colorectal cancer cells. Compound 21, bearing an N3‑alkyl chain, exhibited potent BLM‑dependent cytotoxicity (IC₅₀ not explicitly stated but described as potent and selective vs. normal cells), whereas N3‑aryl or N3‑benzyl analogs showed inferior selectivity profiles [1]. The N3‑(2‑methoxyethyl) group in the target compound provides an intermediate polarity and hydrogen-bonding character between simple alkyl and aryl substituents, positioning it as a pharmacologically relevant isostere within this validated BLM‑inhibitor chemotype [1][2].

BLM helicase inhibition Colorectal cancer N3-substitution SAR

N3‑(2‑Methoxyethyl) as a Privileged Solubility- and Permeability-Modulating Substituent in Quinazoline/Quinazolinone Drug Discovery

The 2‑methoxyethyl group is a well‑established physicochemical handle in kinase inhibitor design. In erlotinib, the 6,7‑bis(2‑methoxyethoxy) substitution improves aqueous solubility and oral bioavailability while preserving EGFR kinase inhibitory potency [1]. In quinazolin‑4(3H)‑one antibacterial series, the N3‑(2‑methoxyethyl) group was specifically selected to improve drug‑like properties and enable molecular docking to TrmD, a bacterial tRNA methyltransferase target . In contrast, N3‑phenyl or N3‑benzyl analogs (such as 6‑amino‑3‑benzylquinazolin‑4(3H)‑one, CAS 591755‑14‑5) carry higher lipophilicity with no ether oxygen hydrogen‑bond acceptor, predicting different solubility and CYP450 interaction profiles .

Drug-like properties Solubility optimization Pharmacokinetics

6-Amino Group as a Synthetic Handle: Diazonium Salt Formation Enables Divergent Derivatization Unavailable to 6‑Bromo or 6‑Methoxy Analogs

The 6‑amino group reacts with nitrous acid or nitrosonium tetrafluoroborate to form a diazonium salt, a versatile intermediate for Sandmeyer reactions (conversion to 6‑halo, 6‑cyano, 6‑hydroxy), azo coupling, and palladium‑catalyzed cross‑couplings. This reactivity is absent in the corresponding 6‑bromo analog (CAS 89401‑56‑9) or 6‑methoxy analog (Hit2Lead ID 58558888), which require pre‑functionalization or different activation strategies [1]. The 6‑iodo analog (CAS 1355599‑46‑0) can participate in cross‑couplings but cannot generate diazonium salts for azo‑dye synthesis or Sandmeyer diversification under similarly mild conditions .

Synthetic chemistry Building block Diazonium chemistry

High-Value Application Scenarios for 6-Amino-3-(2-methoxyethyl)quinazolin-4(3H)-one Based on Verified Differentiation Evidence


Topoisomerase I-Focused Anticancer Lead Optimization Requiring a 6-Amino Pharmacophore

Programs targeting topoisomerase I for colorectal, breast, or cervical cancer can use this compound as a core scaffold, leveraging the established SAR that 6‑amino substitution confers nanomolar cytotoxicity relative to 6‑methyl or 7‑methyl variants. The N3‑(2‑methoxyethyl) group provides a solubility‑enhancing handle for further optimization [1].

BLM Helicase Inhibitor Development for Colorectal Cancer Sensitization

The N3‑(2‑methoxyethyl) quinazolinone scaffold maps onto the validated BLM helicase inhibitor chemotype described by Tu et al. (2023), where N3‑alkyl chains were essential for BLM‑dependent cytotoxicity in HCT116 cells. This compound can serve as a starting point for SAR exploration around the 2‑position and the 6‑amino substituent to improve potency and selectivity [2].

Diversifiable Building Block for Parallel Quinazolinone Library Synthesis

The 6‑amino group enables diazotization and subsequent Sandmeyer or azo‑coupling reactions that are inaccessible from 6‑bromo, 6‑iodo, or 6‑methoxy precursors. This makes the compound the most versatile single starting material for generating C6‑diversified quinazolinone libraries in medicinal chemistry campaigns [3].

Solid‑State and Formulation Studies Exploiting the 6‑Amino Hydrogen‑Bond Network

The three‑dimensional hydrogen‑bond network confirmed for 6‑aminoquinazolin‑4(3H)‑one, combined with the additional ether oxygen from the N3‑(2‑methoxyethyl) chain, creates a unique solid‑state packing and solvation profile that can be exploited for cocrystal engineering, amorphous dispersion formulation, or salt screening studies [4].

Quote Request

Request a Quote for 6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.